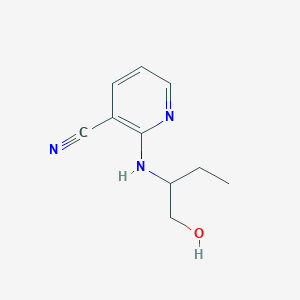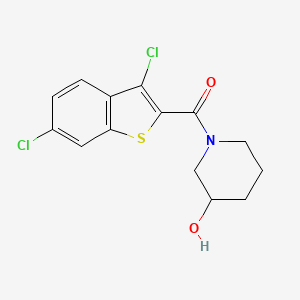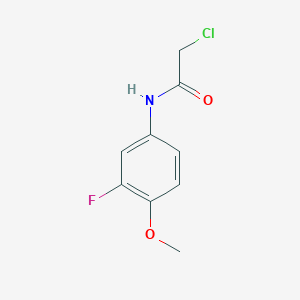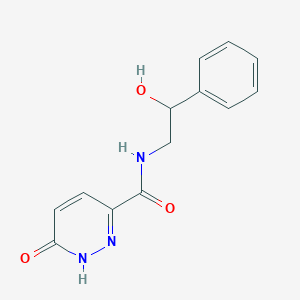![molecular formula C10H13NO3S B7541444 2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBC and is a derivative of the amino acid, leucine. MTBC has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
MTBC exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response. MTBC also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. In addition, MTBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
MTBC has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MTBC has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, MTBC has been shown to enhance the expression of heat shock proteins (HSPs), which play a role in cellular stress response.
Advantages and Limitations for Lab Experiments
MTBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, MTBC also has some limitations. Its solubility in water is limited, which can affect its bioavailability and efficacy. In addition, the optimal dose and duration of treatment for MTBC have not been fully established, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on MTBC. One potential direction is to investigate its potential as a therapeutic agent for various diseases. The mechanisms underlying its anti-inflammatory and antioxidant effects need to be further elucidated to identify potential targets for drug development. Another potential direction is to investigate its potential applications in agriculture and food industry. The effects of MTBC on plant growth and stress tolerance need to be further studied to identify potential applications in crop improvement. Finally, the optimal dose and duration of treatment for MTBC need to be established to ensure its safety and efficacy in clinical trials.
Synthesis Methods
MTBC can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction of this compound with leucine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide (DMF) yields MTBC. The purity of the synthesized compound can be improved by recrystallization using methanol.
Scientific Research Applications
MTBC has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, MTBC has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for treating various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In agriculture, MTBC has been shown to enhance the growth of plants and improve their resistance to environmental stress. In the food industry, MTBC has been used as a flavor enhancer and preservative.
properties
IUPAC Name |
2-[(5-methylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-7(10(13)14)11-9(12)8-5-4-6(2)15-8/h4-5,7H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPYDKTDMGDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)




![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)